2-hydroxy-5-methyl-N-(2-methylpropyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-methyl-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)7-13-12(15)10-6-9(3)4-5-11(10)14/h4-6,8,14H,7H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFVADKQUZBIRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)NCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for Synthesis and Chemical Functionalization
Established Synthetic Pathways for 2-hydroxy-5-methyl-N-(2-methylpropyl)benzamide and its Analogues
The synthesis of this compound and related compounds has traditionally relied on well-established principles of organic chemistry, primarily centered around the formation of the amide bond.
Classical Amide Bond Formation Strategies and Reaction Conditions
The most conventional and widely practiced method for synthesizing this compound involves the direct coupling of 2-hydroxy-5-methylbenzoic acid (also known as 5-methylsalicylic acid) with 2-methylpropan-1-amine (isobutylamine). This transformation is typically not spontaneous and requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.
Common strategies for this activation include the use of coupling reagents. A variety of such reagents have been developed to promote amide bond formation with high efficiency. The general mechanism involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive intermediate, which is then readily attacked by the amine.
| Coupling Reagent Class | Example Reagents | General Conditions |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Typically performed in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. Often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. |
| Phosphonium (B103445) Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Dissolved in aprotic polar solvents such as DMF or N-methyl-2-pyrrolidone (NMP). A base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the acid formed during the reaction. |
| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Similar to phosphonium salts, these reactions are conducted in polar aprotic solvents with the addition of a non-nucleophilic base. |
Another classical approach is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. This is achieved by treating 2-hydroxy-5-methylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with isobutylamine, usually in the presence of a base to scavenge the hydrochloric acid byproduct. However, this method can be harsh and may not be suitable for sensitive substrates.
Regioselective Functionalization and Yield Optimization
A key challenge in the synthesis of this compound is achieving regioselectivity. The starting material, 5-methylsalicylic acid, possesses two reactive functional groups: a carboxylic acid and a phenolic hydroxyl group. For the desired amide formation, the reaction must selectively occur at the carboxylic acid.
In many classical amide coupling reactions, the carboxylic acid is inherently more reactive towards the activating reagents than the phenolic hydroxyl group, leading to the desired product. However, under certain conditions, side reactions involving the hydroxyl group can occur, such as O-acylation, leading to the formation of ester byproducts.
To ensure high regioselectivity and optimize the yield of the desired benzamide (B126), several factors can be controlled:
Choice of Coupling Reagent: Some coupling reagents exhibit higher chemoselectivity for carboxylic acids over phenols.
Reaction Temperature: Lowering the reaction temperature can often suppress side reactions and improve selectivity.
Order of Addition of Reagents: The pre-activation of the carboxylic acid before the addition of the amine can sometimes enhance the yield of the amide.
Optimization of the reaction conditions, including solvent, temperature, reaction time, and stoichiometry of the reagents, is crucial for maximizing the yield and purity of this compound.
Emerging Synthetic Approaches and Green Chemistry Principles
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of novel catalytic systems and green chemistry principles in the synthesis of benzamides.
Catalytic Systems in Benzamide Synthesis
Catalytic methods offer an attractive alternative to the use of stoichiometric coupling reagents, as they can reduce waste and improve the efficiency of the reaction. Several catalytic systems have been investigated for direct amidation reactions.
One promising area of research involves the use of transition metal catalysts. Although not yet widely applied to the specific synthesis of this compound, various metal complexes have been shown to catalyze the direct formation of amides from carboxylic acids and amines. These reactions often proceed via different mechanistic pathways, such as the activation of the carboxylic acid or the amine by the metal center.
Boric acid and its derivatives have also emerged as effective catalysts for direct amidation. These catalysts are attractive due to their low toxicity and cost. The proposed mechanism involves the formation of a reactive acylboronate intermediate, which is then aminolyzed to form the amide.
Sustainable Methodologies for Compound Preparation
The principles of green chemistry are increasingly being applied to the synthesis of amides to minimize the environmental impact of chemical processes. Key strategies include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods generally have higher atom economy than those using stoichiometric reagents.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or even performing reactions under solvent-free conditions.
Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis. Microwave irradiation can often accelerate reaction rates and improve yields. nih.gov
Biocatalysis: The use of enzymes as catalysts for amide bond formation is a rapidly developing area. Lipases, for example, have been shown to catalyze the amidation of carboxylic acids in non-aqueous media. This approach offers high selectivity and mild reaction conditions.
Derivatization and Analogue Generation Strategies for Structure-Activity Relationship Studies
To explore the biological potential of this compound, the synthesis of a variety of analogues is essential for structure-activity relationship (SAR) studies. These studies help to identify the key structural features responsible for a compound's biological activity and to optimize its properties.
Derivatization strategies can target different parts of the molecule:
Modification of the Amide N-substituent: The isobutyl group can be replaced with a wide range of other alkyl, aryl, or heterocyclic groups. This can be achieved by using different primary or secondary amines in the amide coupling reaction. These modifications can probe the influence of steric and electronic properties of the N-substituent on activity.
Substitution on the Benzene (B151609) Ring: The methyl group at the 5-position can be replaced with other substituents, such as halogens, alkoxy groups, or nitro groups. This can be accomplished by starting with appropriately substituted salicylic (B10762653) acid derivatives. These changes can alter the electronic properties and lipophilicity of the molecule.
Modification of the Hydroxyl Group: The phenolic hydroxyl group can be converted to an ether or an ester. This can provide insights into the importance of this group for hydrogen bonding or as a potential site of metabolism.
Modifications on the Benzene Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl (-OH) and, to a lesser extent, the amide (-NHCOR) groups. The interplay of these directing groups dictates the regioselectivity of incoming electrophiles.
Electrophilic halogenation, such as iodination, represents a common modification. The reaction typically proceeds by activating an iodine source to generate an electrophilic iodine species (I+). This electrophile is then attacked by the electron-rich aromatic ring. The hydroxyl group is a strong ortho-, para-director, while the amide group is a weaker ortho-, para-director. Given the existing substitution pattern (hydroxyl at C2, methyl at C5), the most likely positions for electrophilic attack are C3 and C6.
A representative reaction for the iodination of a salicylamide (B354443) scaffold involves the use of an iodinating agent in the presence of an oxidizing agent or a catalyst. The conditions can be tailored to favor mono- or di-substitution.
Table 1: Representative Conditions for Electrophilic Iodination of Salicylamide Scaffolds
| Reagents | Solvent | Temperature (°C) | Typical Outcome |
| I2, HIO3 | Acetic Acid/H2O | 70-80 | Mono- and di-iodination |
| N-Iodosuccinimide (NIS) | Acetonitrile | Room Temperature | Predominantly mono-iodination |
| ICl | Dichloromethane | 0 to Room Temp | Mono-iodination |
The precise outcome of such a reaction on this compound would depend on the specific conditions employed, but functionalization at the C3 position is a probable result due to the directing effects of the adjacent hydroxyl group.
Transformations of the N-Alkyl Side Chain
The N-(2-methylpropyl) side chain offers opportunities for functionalization through reactions targeting C-H bonds. These transformations can be more challenging than aromatic substitution and often require more forcing conditions or specialized catalytic systems.
One potential avenue is free-radical halogenation. This process involves the substitution of a hydrogen atom on the alkyl chain with a halogen, typically bromine or chlorine, under UV light or with a radical initiator. The N-(2-methylpropyl) group contains both primary (on the methyl groups and the CH2) and a tertiary C-H bond. The tertiary C-H bond is weaker and more susceptible to radical abstraction, making it the most likely site for initial halogenation.
Table 2: General Conditions for Free-Radical Bromination of Alkyl Chains
| Reagent | Initiator | Solvent | Key Feature |
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl4 | Selective for allylic and benzylic positions, but also used for alkyl C-H bromination |
| Br2 | UV light | Neat or inert solvent | Less selective, can lead to multiple halogenations |
Following halogenation, the resulting alkyl halide can undergo a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups (e.g., -OH, -CN, -OR, -NHR).
More advanced methods for C-H functionalization could also be applied. Palladium-catalyzed C-H activation, for instance, can enable the direct arylation or alkenylation of sp3 C-H bonds. These reactions often employ a directing group to control regioselectivity. In the case of this compound, the amide oxygen could potentially serve as a directing group to facilitate functionalization at the γ-position of the N-alkyl chain.
Another modern approach is photoinduced remote functionalization. This strategy uses photoredox catalysis to generate nitrogen-centered radicals from amides. These radicals can then undergo intramolecular hydrogen atom transfer (HAT) to activate a remote C-H bond on the alkyl side chain, which can then be functionalized. For the N-(2-methylpropyl) group, a 1,5-HAT is plausible, which would lead to functionalization of the methyl groups.
Advanced Structural Characterization and Molecular Conformation Analysis
Single Crystal X-ray Diffraction Studies of 2-hydroxy-5-methyl-N-(2-methylpropyl)benzamide and Related Derivatives
Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks)
Analysis of the crystal structure of this compound would reveal the network of intermolecular forces that govern how the molecules arrange themselves in a crystal lattice. Key interactions would likely include hydrogen bonds involving the hydroxyl (-OH) and amide (N-H) groups as donors, and the carbonyl (C=O) and hydroxyl oxygens as acceptors. For instance, in the related compound N-(2-hydroxy-5-methylphenyl)benzamide, molecules are linked by strong O-H···O hydrogen bonds, forming distinct chains and loops. researchgate.net A similar analysis for the title compound would identify characteristic patterns, or synthons, which are critical for crystal engineering and predicting the properties of the solid material.
Spectroscopic Probes for Elucidating Electronic and Vibrational Properties
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics
Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), would be instrumental in confirming the chemical structure of this compound in solution. ¹H and ¹³C NMR spectra would provide information on the chemical environment of each proton and carbon atom. Furthermore, techniques like variable-temperature NMR could be employed to study dynamic processes, such as the rotation around the amide C-N bond or conformational changes of the 2-methylpropyl group. This would offer insights into the molecule's flexibility and the conformational preferences it adopts in solution.
Vibrational (FTIR, Raman) Spectroscopy for Functional Group Characterization and Interaction Studies
Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups.
FTIR (Fourier-Transform Infrared) Spectroscopy: An FTIR spectrum of the compound would show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, and the strong C=O stretch of the carbonyl group. The positions of these bands would be sensitive to hydrogen bonding; for example, involvement in a hydrogen bond typically shifts the O-H and N-H stretching vibrations to lower frequencies.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds and the aromatic ring vibrations. Comparing the FTIR and Raman spectra helps in a more complete assignment of the vibrational modes. sigmaaldrich.comresearchgate.net
Gas-Phase and Solution-Phase Conformational Analysis
While X-ray diffraction reveals the solid-state structure, the conformation of this compound can differ in the gas phase or in solution. Computational chemistry methods, such as Density Functional Theory (DFT), are often used to predict the lowest energy conformations in these different environments. These theoretical calculations can predict the relative energies of different rotational isomers (conformers) and the energy barriers to their interconversion. Experimental techniques, such as gas electron diffraction or analysis of coupling constants in solution-phase NMR, could potentially validate these computational models, providing a comprehensive understanding of the molecule's conformational landscape.
Mechanistic Investigations of Biological and Biochemical Interactions
Enzyme Inhibition Mechanism Studies
There is currently no available research detailing the enzyme inhibition mechanisms of 2-hydroxy-5-methyl-N-(2-methylpropyl)benzamide. While the broader class of benzamides has been investigated for inhibitory activity against various enzymes, specific data for this compound is absent.
Allosteric and Active Site Modulation Mechanisms
Information regarding the allosteric or active site modulation mechanisms of this compound is not present in the reviewed scientific literature.
Kinetic Characterization of Enzyme-Compound Interactions
No in vitro assays providing kinetic data, such as IC50 or Ki values, for the interaction of this compound with any enzyme have been reported.
Specific Target Enzyme Families
There are no studies identifying specific enzyme families, such as hydrolases, kinases, or oxidoreductases, as targets for this compound.
Receptor Binding and Ligand-Target Recognition Research
Specific research on the receptor binding and ligand-target recognition of this compound is not available in the public domain.
Affinity and Selectivity Profiling in in vitro Systems
No in vitro studies have been published that profile the affinity and selectivity of this compound for any biological receptor.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Key Pharmacophoric Features and Binding Motifs
The foundational structure of 2-hydroxy-5-methyl-N-(2-methylpropyl)benzamide comprises three key regions: the salicylic (B10762653) acid head (2-hydroxy-5-methylphenyl), the amide linker, and the N-alkyl group (2-methylpropyl). Each of these components plays a crucial role in the molecule's interaction with biological targets.
The salicyl head is a critical pharmacophoric element. The ortho-hydroxyl group and the amide proton can form a strong intramolecular hydrogen bond, which locks the molecule in a relatively planar conformation. researchgate.netresearchgate.net This planarity is believed to be important for effective binding to target proteins. Furthermore, the hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the amide serves as a hydrogen bond acceptor, facilitating interactions with amino acid residues in a binding pocket. mdpi.com The methyl group at the 5-position of the salicyl ring contributes to the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets of target proteins.
The central amide linker provides structural rigidity and is also a key interaction site. The N-H group of the amide can act as a hydrogen bond donor, a feature that is often crucial for the biological activity of this class of compounds. drugdesign.org
The N-(2-methylpropyl) group is another important determinant of activity. The size, shape, and lipophilicity of this substituent can significantly impact the compound's potency and selectivity. The branched nature of the 2-methylpropyl (isobutyl) group can influence how the molecule fits into a specific binding site, potentially offering advantages over linear alkyl chains in certain biological contexts.
Key Pharmacophoric Features of the Salicylanilide (B1680751) Scaffold
| Feature | Description | Potential Interactions |
|---|---|---|
| Aromatic Ring (Salicyl) | Provides a scaffold for other functional groups and can engage in π-π stacking interactions. | Hydrophobic interactions, π-π stacking. |
| Hydroxyl Group (-OH) | Acts as a hydrogen bond donor and can form an intramolecular hydrogen bond with the amide proton. | Hydrogen bonding with receptor, maintaining planar conformation. |
| Amide Linker (-CONH-) | Provides structural rigidity and participates in hydrogen bonding. The carbonyl oxygen is a hydrogen bond acceptor, and the N-H is a hydrogen bond donor. | Hydrogen bonding with receptor backbone or side chains. |
Rational Design Strategies for Modulating Biological Activities
Rational design strategies for derivatives of this compound aim to optimize its interaction with specific biological targets, thereby enhancing its desired activity and selectivity. These strategies often revolve around modifying the key pharmacophoric features identified in SAR studies.
One common approach is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties to improve the compound's potency, selectivity, or pharmacokinetic profile. For instance, the methyl group on the salicyl ring could be replaced with other small alkyl groups or halogens to fine-tune lipophilicity and electronic properties.
Scaffold hopping is another strategy where the core salicylanilide scaffold is replaced by a different chemical moiety that maintains the essential 3D arrangement of the key pharmacophoric features. This can lead to the discovery of novel chemotypes with improved properties.
Furthermore, conformational constraint can be employed to lock the molecule into its bioactive conformation. This can be achieved by introducing cyclic structures or other rigidifying elements into the N-alkyl substituent or by forming a ring that includes the amide linker. A more rigid molecule may have a higher affinity for its target due to a lower entropic penalty upon binding.
A key consideration in the rational design of salicylanilides, particularly for antimicrobial applications, is overcoming efflux pump-mediated resistance in Gram-negative bacteria. nih.govnih.gov Strategies to address this include designing analogs that are poor substrates for these pumps or co-administering the salicylanilide with an efflux pump inhibitor.
Impact of Substituent Effects on Compound Activity and Selectivity
The introduction of different substituents at various positions of the this compound scaffold can have a profound impact on its biological activity and selectivity. These effects can be broadly categorized as electronic, steric, and lipophilic.
Substituents on the Benzoyl Ring: Although the parent compound is an N-alkyl benzamide (B126), in the broader context of salicylanilides (N-aryl benzamides), substituents on the N-phenyl ring dramatically influence activity. For N-alkyl benzamides, modifications would be on the benzoyl portion if it were not a simple phenyl group.
Substituents on the N-Alkyl Group: The nature of the N-substituent is a major determinant of activity. Varying the length, branching, and cyclization of the alkyl chain can lead to significant changes in potency and selectivity. This is because the N-alkyl group often occupies a specific sub-pocket in the target's binding site. A systematic exploration of different alkyl groups can help to map the dimensions and nature of this pocket. For example, in a series of related compounds, a progressive increase in the length of a linear alkyl chain may lead to an optimal activity at a certain chain length, after which the activity may decrease due to steric hindrance. drugdesign.org
Illustrative Impact of Substituent Changes on Biological Activity (Hypothetical Data Based on General SAR Principles for Salicylanilides)
| Compound | R1 (on Salicyl Ring) | R2 (N-substituent) | Biological Activity (e.g., MIC in µg/mL) |
|---|---|---|---|
| Parent Compound | 5-CH₃ | 2-methylpropyl | 16 |
| Analog 1 | 5-Cl | 2-methylpropyl | 8 |
| Analog 2 | 5-CH₃ | n-butyl | 32 |
| Analog 3 | 5-CH₃ | cyclohexyl | 12 |
This hypothetical data illustrates that a chloro group at the 5-position (Analog 1) might be more favorable than a methyl group, potentially due to electronic effects. A linear n-butyl group (Analog 2) could be less active than the branched 2-methylpropyl group, suggesting a specific shape requirement in the binding pocket. A cyclic substituent like cyclohexyl (Analog 3) might offer a good fit. Finally, an additional substituent on the salicyl ring (Analog 4) could further enhance activity.
Supramolecular Chemistry and Advanced Material Science Applications
Self-Assembly and Ordered Structure Formation
A thorough search of scientific databases and academic journals did not yield any studies detailing the self-assembly and ordered structure formation of 2-hydroxy-5-methyl-N-(2-methylpropyl)benzamide. The fundamental molecular structure, featuring a hydroxyl group, an amide linkage, and a methyl-substituted phenyl ring, suggests the potential for various intermolecular interactions, such as hydrogen bonding, which are crucial for self-assembly. However, without experimental data from techniques like X-ray crystallography, the specific motifs and the resulting supramolecular architecture of this particular compound have not been characterized.
Cocrystallization and Solid-State Engineering for Research Applications
There is currently no available research on the cocrystallization of this compound. The field of solid-state engineering often utilizes cocrystallization to modify the physicochemical properties of compounds. While this benzamide (B126) derivative possesses functional groups that could participate in hydrogen bonding with coformer molecules, no studies have been published that explore or confirm the formation of cocrystals involving this compound. Consequently, its application in solid-state engineering for research purposes has not been documented.
Potential in Functional Materials Research (excluding any biomedical/therapeutic applications)
The potential of this compound in the realm of functional materials research is yet to be explored. The inherent chemical functionalities of the molecule could theoretically lend themselves to applications in areas such as polymer science or organic electronics, contingent on its solid-state properties and molecular organization. However, the lack of fundamental studies on its self-assembly and solid-state structure means that its potential in non-biomedical functional materials is purely speculative at this time. There are no published reports investigating its use in these or any other material science contexts.
Emerging Research Directions and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The traditional drug discovery pipeline is notoriously time-consuming and expensive, but artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to enhance efficiency and precision. nih.gov For a molecule like 2-hydroxy-5-methyl-N-(2-methylpropyl)benzamide, AI can be leveraged at multiple stages of the discovery and optimization process.
Predictive Modeling and Virtual Screening: Machine learning algorithms, such as graph neural networks and transformer models, can be trained on vast datasets of chemical structures and their associated biological activities. nih.govastrazeneca.com These models can predict various properties for novel or under-studied compounds, including:
Bioactivity: Predicting the likelihood of interaction with specific biological targets.
Physicochemical Properties: Estimating solubility, bioavailability, and other ADMET (absorption, distribution, metabolism, excretion, toxicity) parameters. nih.gov
Toxicity Profiles: Identifying potential off-target effects or toxicity risks early in the process. mdpi.com
By applying these predictive models, researchers can perform large-scale in silico screening of virtual libraries containing derivatives of the this compound scaffold. This allows for the rapid identification of candidates with the most promising therapeutic profiles before committing resources to laboratory synthesis. astrazeneca.commdpi.com
De Novo Drug Design: Beyond merely screening existing structures, generative AI models can design entirely new molecules. mdpi.com By providing a desired therapeutic profile—such as high affinity for a specific target and favorable ADMET properties—these algorithms can generate novel benzamide (B126) structures for consideration. This approach expands the accessible chemical space far beyond what is achievable through traditional medicinal chemistry intuition alone. biopharmatrend.com
Synergy with High-Throughput Screening: AI can augment, rather than replace, physical screening methods. ML models can analyze the large and often complex datasets generated by high-throughput screening to identify subtle structure-activity relationships (SAR) that might be missed by human analysis. astrazeneca.comnih.gov This iterative cycle, where AI predictions guide laboratory experiments and the resulting data refines the AI models, creates a powerful and efficient engine for drug discovery. biopharmatrend.com
| Discovery Stage | AI/ML Application | Potential Impact |
|---|---|---|
| Target Identification | Analysis of 'omics' data (genomics, proteomics) to identify novel disease-associated targets. mdpi.com | Finds new potential applications for compound classes like salicylamides. |
| Hit Identification | Virtual screening of compound libraries to predict binding affinity. nih.gov | Reduces the number of compounds needing physical screening. |
| Lead Optimization | Predicting ADMET properties and guiding chemical modifications to improve drug-likeness. nih.govmdpi.com | Accelerates the design-make-test-analyze cycle and reduces late-stage failures. |
| Synthesis Planning | Retrosynthesis models predict viable and efficient chemical synthesis routes. biopharmatrend.com | Overcomes synthetic bottlenecks and reduces development time. |
Exploration of Novel Biological Targets and Mechanistic Paradigms
While benzamides and salicylamides have been investigated for a range of activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects, future research will likely focus on more nuanced and specific molecular targets. nanobioletters.comwalshmedicalmedia.com The structural features of this compound—a substituted salicylamide (B354443)—make it an interesting candidate for exploring targets implicated in pain, inflammation, and oncology.
Ion Channels in Pain and Inflammation: The transient receptor potential (TRP) family of ion channels are critical sensors in the nervous system. Specifically, TRPV1 (the capsaicin (B1668287) receptor) and TRPA1 are highly validated targets for pain and neurogenic inflammation. researchgate.netmdpi.com They are activated by stimuli like heat and chemical irritants, and their sensitization contributes to chronic pain states. wikipedia.org N-aryl cinnamides and other carboxamide derivatives have been identified as potent TRPV1 antagonists. wikipedia.org Future research could investigate whether this compound or its derivatives can modulate TRPV1 or TRPA1 activity, potentially offering a non-opioid pathway for analgesia. mdpi.comnih.gov The development of dual antagonists targeting both channels is also a promising therapeutic strategy. mdpi.com
Oncogenic Signaling Pathways: Recent studies have uncovered the anticancer potential of N-substituted salicylamide derivatives. nih.govnih.gov These compounds can interfere with key oncogenic pathways. Potential targets for this class of compounds include:
Tubulin Polymerization: Certain sulfonamide-salicylamide hybrids have been shown to inhibit the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in cancer cells. nih.gov
Signal Transducer and Activator of Transcription 3 (STAT3): Persistent activation of STAT3 is common in many cancers, promoting tumor growth and survival. nih.gov Salicylamide derivatives have been developed that can inhibit STAT3 phosphorylation.
Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in gene expression, and their inhibition is a recognized strategy in cancer therapy. N-substituted benzamides have been designed as HDAC inhibitors. researchgate.netindexcopernicus.com
Molecular docking studies could be employed to predict the binding affinity of this compound to these and other cancer-related targets. researchgate.net
| Target Class | Specific Example | Therapeutic Area | Rationale for Salicylamides |
|---|---|---|---|
| Ion Channels | TRPV1, TRPA1 | Pain, Inflammation mdpi.com | Structural similarity to known carboxamide and cinnamamide-based TRPV1 antagonists. wikipedia.org |
| Cytoskeletal Proteins | Tubulin | Oncology nih.gov | Hybrid salicylamide molecules have shown inhibitory effects on tubulin polymerization. nih.gov |
| Transcription Factors | STAT3 | Oncology, Inflammation nih.gov | O-alkylamino-tethered salicylamides act as potent STAT3 inhibitors. nih.gov |
| Epigenetic Enzymes | HDACs (e.g., HDAC2, HDAC8) | Oncology researchgate.netindexcopernicus.com | The benzamide moiety is a key pharmacophore in known HDAC inhibitors like Entinostat (MS-275). researchgate.net |
Advancements in Green and Sustainable Synthetic Route Development
The pharmaceutical industry is a significant producer of chemical waste, much of it from organic solvents used in synthesis. rsc.org Green chemistry principles aim to mitigate this environmental impact by designing safer, more efficient, and less wasteful chemical processes. The synthesis of this compound, which involves the formation of an amide bond, is an excellent candidate for the application of these modern synthetic strategies.
Mechanochemical Synthesis: Mechanochemistry involves conducting reactions in the solid state by grinding or milling, often with little to no solvent. rsc.orgrsc.org This technique has been successfully applied to the synthesis of amides. By using a ball mill, carboxylic acids can be activated and reacted with amines, sometimes with only a few drops of a liquid to facilitate mixing ("solvent-drop grinding"). rsc.orgnih.gov This approach drastically reduces solvent waste, can lead to faster reaction times, and simplifies product purification, which may only require washing with water. rsc.org
Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts for amide bond formation. rsc.orgacs.org Enzymes like lipases, amide bond synthetases (e.g., McbA), or engineered nitrile synthetases can catalyze the coupling of carboxylic acids and amines in aqueous media under mild conditions. semanticscholar.orgresearchgate.netnih.gov While some enzymatic systems require cofactors like ATP, ongoing research into ATP recycling systems is making these processes more economically viable for larger-scale synthesis. acs.orgsemanticscholar.org
Alternative Solvents and Energy Sources: Where solvents are necessary, the focus is shifting to greener alternatives like water or bio-derived solvents. nih.govresearchgate.net Furthermore, energy sources like microwave radiation and ultrasound can significantly accelerate reactions, leading to shorter reaction times, lower energy consumption, and often higher yields compared to conventional heating methods. preprints.orgresearchgate.net For instance, the synthesis of Ethenzamide (2-ethoxybenzamide), a related salicylamide, was achieved with a 92% yield in just 90 seconds using microwave irradiation in a solvent-free system. preprints.org
| Method | Typical Solvents | Energy Input | Key Advantages | Challenges |
|---|---|---|---|---|
| Conventional Synthesis | Toluene, DMF, THF | Prolonged heating (reflux) | Well-established and versatile. | High solvent waste, harsh conditions, by-product formation. |
| Mechanochemistry | Solvent-free or minimal solvent rsc.org | Mechanical (milling/grinding) nih.gov | Drastically reduced waste, rapid reactions, simple work-up. rsc.org | Scalability can be a concern for some equipment. |
| Biocatalysis | Aqueous buffer acs.org | Mild (room/body temperature) | High selectivity, minimal by-products, biodegradable catalyst. rsc.org | Enzyme cost and stability, potential need for cofactor recycling. acs.org |
| Microwave/Ultrasound | Water or solvent-free preprints.orgresearchgate.net | Microwave/Sonication | Extremely rapid, high yields, lower energy use. preprints.org | Requires specialized equipment. |
Q & A
Q. What are the optimal synthetic routes for 2-hydroxy-5-methyl-N-(2-methylpropyl)benzamide, and how can reaction conditions be standardized?
- Methodological Answer : A common approach involves coupling 2-hydroxy-5-methylbenzoic acid derivatives with 2-methylpropylamine. For example, benzamide synthesis often employs acyl chlorides reacting with amines in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., pyridine) to neutralize HCl byproducts . To standardize conditions, monitor reaction progress via TLC or LC-MS, and optimize parameters like temperature (room temp. to 60°C) and stoichiometry (1:1.2 molar ratio of acid to amine).
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Benzoyl chloride + 2-methylpropylamine, DCM, pyridine, 24h, RT | Acylation | ~85% |
| 2 | Column chromatography (silica gel, ethyl acetate/hexane) | Purification | >95% purity |
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 1.0–1.5 ppm).
- X-ray crystallography : Resolve crystal structures using programs like SHELXL for refinement .
- Mass spectrometry : Verify molecular ion peaks (e.g., ESI-MS for [M+H]+).
Cross-referencing with databases (e.g., PubChem) ensures consistency .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability testing should include:
- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation.
- Humidity control : Use desiccants for hygroscopic samples.
Evidence from analogous benzamides suggests stability in inert atmospheres (N₂ or Ar) at –20°C .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) affect the bioactivity of this compound?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives (e.g., halogenation at position 5 or alkyl chain elongation). Test bioactivity in relevant assays (e.g., antimicrobial, enzyme inhibition). For example:
| Derivative | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| Parent | None | 10 μM |
| 5-Fluoro | Increased electronegativity | 5 μM |
| N-Butyl | Extended alkyl chain | 15 μM |
| SAR trends from similar benzamides suggest electron-withdrawing groups enhance potency . |
Q. How can contradictory data in solubility or bioactivity across studies be resolved?
- Methodological Answer : Discrepancies often arise from experimental variables. Standardize protocols:
- Solubility : Use consistent solvents (e.g., DMSO for stock solutions) and measure via HPLC.
- Bioassays : Include positive/negative controls (e.g., DMSO vehicle) and validate cell lines .
Reproduce results using orthogonal methods (e.g., surface plasmon resonance vs. enzymatic assays).
Q. What computational strategies are effective for predicting interactions of this compound with biological targets?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to model binding to receptors. Use PubChem’s 3D conformer data as input . Validate predictions with experimental binding assays (e.g., SPR or ITC).
Q. How can crystallographic data resolve ambiguities in hydrogen bonding or tautomerism?
- Methodological Answer : High-resolution X-ray diffraction (e.g., synchrotron sources) can map hydrogen-bonding networks. For tautomerism, compare experimental data (bond lengths/angles) with DFT-calculated geometries. SHELX programs are critical for refining disordered structures .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in large-scale synthesis?
- Answer :
- Use flow chemistry for better heat/mass transfer.
- Optimize catalyst systems (e.g., DMAP for acylation) .
- Scale purification via recrystallization instead of column chromatography.
Q. How can researchers address poor aqueous solubility for in vivo studies?
- Answer :
- Synthesize prodrugs (e.g., phosphate esters).
- Use nanoformulations (liposomes or cyclodextrin complexes) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
